molecular formula C14H17N5O B11269023 N-[3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide

N-[3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide

Cat. No.: B11269023
M. Wt: 271.32 g/mol
InChI Key: PIPGLQPIOKTGQP-UHFFFAOYSA-N
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Description

N-[3-(1H-Tetrazol-1-yl)phenyl]cyclohexanecarboxamide is a synthetic organic compound characterized by a cyclohexanecarboxamide backbone linked to a phenyl ring substituted with a 1H-tetrazol-1-yl group at the para position. The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science. Its structural framework allows for versatile modifications, particularly at the phenyl ring, enabling tuning of physicochemical properties such as solubility, lipophilicity, and binding affinity to biological targets.

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

N-[3-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C14H17N5O/c20-14(11-5-2-1-3-6-11)16-12-7-4-8-13(9-12)19-10-15-17-18-19/h4,7-11H,1-3,5-6H2,(H,16,20)

InChI Key

PIPGLQPIOKTGQP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent coupling with the cyclohexanecarboxamide moiety. One common method involves the reaction of 3-aminobenzoic acid with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then reacted with cyclohexanecarbonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to modify the tetrazole ring or the cyclohexanecarboxamide moiety.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide exerts its effects is primarily through interactions with biological targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparative Overview of Analogues

Compound Name Molecular Formula Substituent on Phenyl Ring Molecular Weight (g/mol) Key Properties/Applications Source (Evidence ID)
This compound (Target) C₁₄H₁₆N₅O 1H-Tetrazol-1-yl ~278.32 (estimated) High polarity, potential H-bonding -
1-(1H-Tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide C₁₅H₁₆F₃N₅O 3-Trifluoromethyl 339.32 Enhanced lipophilicity, metabolic stability
N-[3-(Acetylamino)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide C₁₆H₁₈N₆O₂ 3-Acetylamino ~326.36 (estimated) Improved solubility, H-bond donor
N-[3-(2-Oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide (CAS 922926-09-8) C₁₇H₂₂N₂O₂ 3-2-Oxopyrrolidin-1-yl 310.38 Conformational rigidity, solubility

Detailed Analysis of Key Analogues

1-(1H-Tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide

  • Structural Difference : The phenyl ring bears a trifluoromethyl (-CF₃) group instead of a tetrazole.
  • Metabolic Stability: Fluorine atoms resist oxidative metabolism, extending half-life in vivo. Electron Effects: The electron-withdrawing -CF₃ group reduces electron density on the phenyl ring, altering binding interactions with targets like enzymes or receptors.
  • Applications : Likely explored in drug discovery for CNS or anti-inflammatory targets due to improved pharmacokinetics.

N-[3-(Acetylamino)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

  • Structural Difference: An acetylamino (-NHCOCH₃) group replaces the tetrazole.
  • Impact on Properties: Solubility: The polar acetylamino group enhances aqueous solubility via H-bonding. Metabolism: The acetyl group may undergo hydrolysis, forming a free amine metabolite.
  • Applications : Suitable for formulations requiring high solubility, such as oral tablets or injectables.

N-[3-(2-Oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide (CAS 922926-09-8)

  • Structural Difference : A 2-oxopyrrolidinyl group replaces the tetrazole.
  • Solubility: The polar pyrrolidone ring improves solubility in polar solvents. Binding Affinity: The carbonyl group may participate in dipole-dipole interactions with targets.
  • Applications : Used as an intermediate in synthesizing neuroactive or kinase-inhibiting drugs.

Research Findings and Implications

  • Electron-Donating vs. Withdrawing Groups : The tetrazole in the target compound acts as a weak acid (pKa ~4–5), enabling pH-dependent solubility and ionization, whereas -CF₃ () and 2-oxopyrrolidinyl () groups are neutral but modulate electronic environments differently.
  • Synthetic Accessibility: The trifluoromethyl derivative () requires specialized fluorination reagents, increasing synthesis complexity compared to acetylamino () or pyrrolidinyl () analogues.

Biological Activity

N-[3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant data and case studies.

1. Chemical Structure and Synthesis

The compound's structure features a cyclohexanecarboxamide core linked to a phenyl ring that contains a tetrazole moiety. The synthesis typically involves a multi-step process:

  • Formation of the Tetrazole Ring: Achieved through a [3+2] cycloaddition reaction between an azide and a nitrile.
  • Attachment to the Phenyl Ring: The tetrazole is linked to the phenyl group via nucleophilic substitution reactions.
  • Carboxamide Formation: The cyclohexanecarboxylic acid is converted to the corresponding carboxamide.

The tetrazole ring in this compound is known for its bioisosteric properties, allowing it to mimic carboxylate groups, which facilitates interaction with various biological targets. This interaction can modulate enzyme activity and receptor binding, potentially leading to therapeutic effects in several conditions.

Therapeutic Applications

Research indicates that this compound may have applications in treating degenerative brain diseases. It has been proposed for use in combination therapies, such as with FTY720 (a known AMPA receptor modulator), to enhance synaptic plasticity and memory functions .

Inhibition Studies

Recent studies have evaluated the compound's efficacy as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism. A derivative of this compound demonstrated an IC50 value of 0.312 μM, indicating potent inhibitory activity .

Comparative Analysis with Similar Compounds

Compound NameIC50 (μM)Mechanism of ActionTherapeutic Application
This compound0.312XO InhibitionDegenerative brain diseases
N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamideNot specifiedG-protein coupled receptor modulationInflammatory diseases
N-(3-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamideNot specifiedUnknownResearch applications

4. Pharmacological Properties

The pharmacological profile of this compound suggests potential anti-inflammatory and analgesic effects due to its interaction with G-protein coupled receptors . This aligns with findings that compounds containing tetrazole rings often exhibit diverse biological activities, including anti-inflammatory properties.

5.

This compound represents a promising candidate for further research in medicinal chemistry due to its unique structural features and biological activities. Its potential applications in treating degenerative brain diseases and its role as an enzyme inhibitor warrant extensive investigation to fully elucidate its therapeutic capabilities.

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